molecular formula C13H17BClNO4 B6148707 methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2223030-97-3

methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No. B6148707
CAS RN: 2223030-97-3
M. Wt: 297.5
InChI Key:
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Description

“Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate” is a chemical compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole .


Chemical Reactions Analysis

This compound, like other boronic esters, can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. In the case of this compound, it can act as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate' involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, followed by esterification with methanol.", "Starting Materials": [ "6-chloro-3-pyridinecarboxylic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "coupling agent", "methanol" ], "Reaction": [ "Step 1: 6-chloro-3-pyridinecarboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form an activated ester intermediate.", "Step 2: The activated ester intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base, such as triethylamine, to form the boronic acid ester intermediate.", "Step 3: The boronic acid ester intermediate is then esterified with methanol in the presence of a catalyst, such as p-toluenesulfonic acid, to form the final product, methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate." ] }

CAS RN

2223030-97-3

Product Name

methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Molecular Formula

C13H17BClNO4

Molecular Weight

297.5

Purity

95

Origin of Product

United States

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